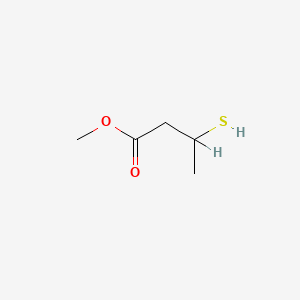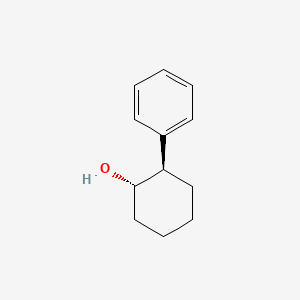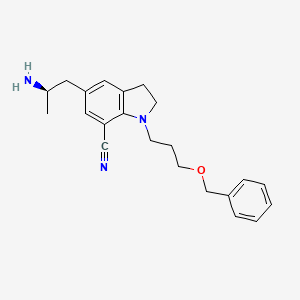
甲基3-溴-4-氧代戊酸酯
描述
“Methyl 3-bromo-4-oxopentanoate” is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.039 .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-4-oxopentanoate” and its analogs often involves bromination–dehydrobromination reactions. For instance, methyl (Z)-3-bromo-3- (4-methylbenzenesulfonyl)prop-2-enoate is synthesized through bromination–dehydrobromination of methyl (E)-3- (4-methylbenzenesulfonyl)prop-2-enoate.Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-oxopentanoate” has been detailed through X-ray analysis. This analysis reveals the orientation of the Br-C4 bond and the conformation of the compound’s rings, providing insights into the structural dynamics of such molecules.Chemical Reactions Analysis
“Methyl 3-bromo-4-oxopentanoate” participates in a variety of chemical reactions, including Michael addition reactions and reactions with acetylacetone. It yields products like methyl (E)-3-acetyl-2- [ (4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate, demonstrating the compound’s reactivity and utility in synthetic chemistry.Physical and Chemical Properties Analysis
“Methyl 3-bromo-4-oxopentanoate” has a density of 1.5±0.1 g/cm3, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol and a flash point of 93.8±21.8 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
化学合成和反应研究
甲基3-溴-4-氧代戊酸酯参与了各种化学合成过程。例如,它与THF和氢化钠中的乙酰丙酮反应,形成甲基(E)-3-乙酰基-2-[(4-甲基苯磺酰)-甲亚甲基]-4-氧代戊酸酯。这种反应通过X射线衍射表征,展示了该化合物在有机合成中产生烯醇结构的实用性 (Vasin, Bolusheva & Somov, 2017)。此外,已经证明甲基4-溴-3-氧代-2,2,4-三甲基戊酸酯与锌和芳基丙二醛反应,生成6-芳酰基-3,3,5,5-四甲基-2,3,5,6-四氢吡喃-2,4-二酮。这种反应途径进一步突显了该化合物在合成吡喃二酮中的多功能性 (Shchepin et al., 2002)。
生化应用
在生化领域,研究已经阐明了类似化合物(如4-甲基-2-氧代戊酸酯)在各种生物系统中的代谢。例如,对大鼠胰岛的研究表明,4-甲基-2-氧代戊酸酯诱导胰岛素释放,并影响细胞呼吸和生物合成。这表明了在研究胰腺功能和糖尿病研究中的潜在应用 (Hutton, Sener & Malaisse, 1979)。此外,通过大鼠肝线粒体对类似化合物的氧化研究,提供了有关线粒体功能和代谢途径的见解 (May, Aftring & Buse, 1980)。
药物和医学研究
在药物和医学研究中,像甲基3-溴-4-氧代戊酸酯这样的化合物被用于合成各种中间体。例如,从乙酰丙酮酸合成5-氨基-4-氧代戊酸盐酸盐涉及酯化和溴化等过程,这些过程对于制备药物中间体至关重要 (Yuan, 2006)。此外,通过对4-氧代戊酸的溴化,已经实现了4-氧代-5-氨基戊酸盐酸盐的合成,这是药物合成中的重要中间体,展示了该化合物在创建氨基戊酸衍生物中的实用性 (Zav’yalov & Zavozin, 1987)。
酶和生物活性研究
研究还探讨了类似化合物的酶和生物活性。例如,使用NAD+-依赖的D-2-羟基异戊酸脱氢酶在血浆中测定4-甲基-2-氧代戊酸酯,展示了该化合物在临床化学和疾病诊断中的相关性,例如在枫糖尿病的诊断中 (Schadewaldt, Hummel, Trautvetter & Wendel, 1989)。此外,使用镁藻酸盐固定的面包酵母还原β-酮酯,包括甲基3-氧代戊酸酯,显示了该化合物在立体选择性合成中的潜力,这在生产光学活性药物中至关重要 (Nakamura, Kawai, Oka & Ohno, 1989)。
安全和危害
When handling “Methyl 3-bromo-4-oxopentanoate”, it’s advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
作用机制
Mode of Action
It is known that brominated compounds often interact with biological systems through electrophilic substitution or by acting as lewis acids . The presence of the bromine atom in the compound suggests that it may act as an electrophile, reacting with nucleophilic sites in biological molecules .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (209038 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Brominated compounds can potentially cause a wide range of effects due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-bromo-4-oxopentanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
Methyl 3-bromo-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of oximes and hydrazones . The compound’s bromine atom makes it a reactive intermediate in organic synthesis, allowing it to participate in nucleophilic substitution reactions. These interactions are crucial for the compound’s role in biochemical pathways.
Cellular Effects
Methyl 3-bromo-4-oxopentanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s ability to interact with cellular proteins and enzymes makes it a valuable tool in studying cellular processes and their regulation.
Molecular Mechanism
The molecular mechanism of Methyl 3-bromo-4-oxopentanoate involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It binds to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, Methyl 3-bromo-4-oxopentanoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-4-oxopentanoate can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, Methyl 3-bromo-4-oxopentanoate may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular processes, making it essential to monitor its stability during experiments.
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-4-oxopentanoate vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
Methyl 3-bromo-4-oxopentanoate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. Its role in these pathways makes it a valuable tool for studying metabolic processes and their regulation.
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-4-oxopentanoate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. Understanding the transport and distribution of Methyl 3-bromo-4-oxopentanoate is crucial for studying its effects on cellular function.
Subcellular Localization
The subcellular localization of Methyl 3-bromo-4-oxopentanoate is influenced by targeting signals and post-translational modifications The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function
属性
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95678-51-6 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)






![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

